WAY-200070

説明

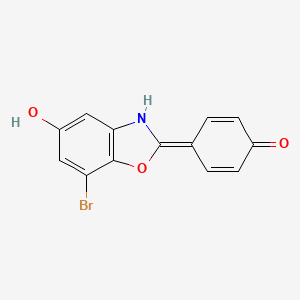

Structure

3D Structure

特性

IUPAC Name |

7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3/c14-10-5-9(17)6-11-12(10)18-13(15-11)7-1-3-8(16)4-2-7/h1-6,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAILVWEAXFTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432027 | |

| Record name | 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440122-66-7 | |

| Record name | 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-200070 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WAY-200070 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK94JP5JT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WAY-200070: A Technical Guide to a Selective ERβ Agonist

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-200070 is a potent and highly selective synthetic, nonsteroidal agonist for the Estrogen Receptor β (ERβ).[1] This document provides a comprehensive technical overview of this compound, detailing its primary functions, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of selective ERβ modulation. The primary functions of this compound that have been investigated are its anxiolytic/antidepressant and antidiabetic properties.[1][2] Due to its high selectivity for ERβ over ERα, this compound is largely inactive in classical estrogenic assays, such as those measuring uterotrophic effects or osteopenia, suggesting a favorable safety profile.[1]

Core Compound Properties

| Property | Value | Reference |

| IUPAC Name | 4-(7-Bromo-5-hydroxy-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,5-dien-1-one | [1] |

| CAS Number | 440122-66-7 | [1] |

| Molecular Formula | C13H8BrNO3 | [1] |

| Molar Mass | 306.115 g/mol | [1] |

Primary Function: Selective Estrogen Receptor β (ERβ) Agonism

This compound exhibits a high affinity and selectivity for ERβ. This selectivity is a key characteristic, as it allows for the targeted modulation of ERβ-mediated signaling pathways while minimizing the effects associated with Estrogen Receptor α (ERα) activation.

Receptor Binding Affinity and Selectivity

| Receptor | EC50 / IC50 | Selectivity (fold) | Reference |

| ERβ | 2 nM (EC50) | 68-fold vs. ERα | [1] |

| ERα | 155 nM (EC50) | - | [1] |

Anxiolytic and Antidepressant Effects

In preclinical studies, this compound has demonstrated significant anxiolytic and antidepressant-like effects. These effects are attributed to its ability to modulate serotonergic and dopaminergic neurotransmission in the central nervous system.[1]

Effects on Neurotransmitter Systems

Administration of this compound (30 mg/kg, s.c.) in wild-type mice resulted in:

-

A delayed, approximate 100% increase in serotonin (B10506) (5-HT) in the striatum.[1][3]

-

A delayed, approximate 50% increase in dopamine (B1211576) in the striatum, which was sustained for 90 to 240 minutes.[1][3]

These effects were absent in ERβ knockout (KO) mice, confirming that the mechanism of action is mediated through ERβ.[1][3]

Key Behavioral Studies

| Experimental Model | Dosage and Administration | Key Findings | Reference |

| Tail Suspension Test | 30 mg/kg, s.c. in mice | Reduced immobility time, indicating an antidepressant-like effect. | [1][4] |

| Four-Plate Test | 30 mg/kg in mice | Increased the number of punished crossings, suggesting an anxiolytic-like effect. | [1] |

| Stress-Induced Hyperthermia | 30 mg/kg in mice | Attenuated the hyperthermic response to stress, indicative of anxiolytic properties. | [1] |

Antidiabetic Potential

This compound has also been investigated for its potential in treating type 2 diabetes. Studies have shown that it can improve glucose homeostasis and enhance pancreatic β-cell function and mass.[2][5][6]

Effects on Glucose Metabolism and Insulin (B600854) Secretion

-

In vitro: In isolated mouse and human pancreatic islets, this compound enhanced glucose-stimulated insulin secretion (GSIS).[2] A maximal effect in human islets was observed at a dose of 100 nmol/L.[2]

-

In vivo: A single administration of this compound in mice led to increased plasma insulin levels and an improved response to a glucose load.[2] Two weeks of treatment increased glucose-induced insulin release, enhanced pancreatic β-cell mass, and improved overall glucose and insulin sensitivity.[2][5]

Dose-Response in Glucose Tolerance

In an intraperitoneal glucose tolerance test (IGTT) in C57BL/6 male mice, various doses of this compound were administered alongside a glucose challenge (2 g/kg).

| This compound Dose (mg/kg, i.p.) | Effect on Glucose Sensitivity | Reference |

| 3 | No significant improvement | [2][7] |

| 10 | Significant improvement | [2][7] |

| 30 | Improvement (not statistically significant) | [2][7] |

Signaling Pathways

The therapeutic effects of this compound are mediated through the activation of ERβ and subsequent downstream signaling cascades.

Neuronal Signaling Pathway

Activation of ERβ in neurons by this compound initiates a signaling cascade that is thought to underlie its anxiolytic and antidepressant effects. This involves the modulation of key neurotransmitter systems.

Caption: Neuronal signaling pathway of this compound.

Pancreatic β-Cell Signaling Pathway

In pancreatic β-cells, this compound-mediated ERβ activation enhances insulin secretion and promotes β-cell health, contributing to its antidiabetic effects.

Caption: Pancreatic β-cell signaling of this compound.

Experimental Protocols

In Vivo Behavioral Assays

-

Objective: To assess antidepressant-like activity.

-

Apparatus: A chamber where mice can be suspended by their tails, preventing them from escaping or holding onto surfaces.

-

Procedure:

-

Mice are individually suspended by their tails using adhesive tape.

-

The duration of immobility is recorded over a 6-minute period.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

This compound Administration: 30 mg/kg administered subcutaneously (s.c.).[1][4]

-

Objective: To evaluate anxiolytic-like effects.

-

Apparatus: A square chamber with a floor composed of four metal plates.

-

Procedure:

-

Mice are placed in the chamber and allowed a brief habituation period.

-

When a mouse crosses from one plate to another, a mild, brief electric footshock is delivered.

-

The number of punished crossings is recorded over a 60-second period.

-

An increase in the number of punished crossings suggests an anxiolytic effect.[8]

-

-

This compound Administration: 30 mg/kg.[1]

-

Objective: To measure anxiolytic-like activity.

-

Procedure:

-

The basal rectal temperature of a mouse is measured (T1).

-

The mouse is subjected to the stress of the initial temperature measurement.

-

After a 10-minute interval, the rectal temperature is measured again (T2).

-

The difference (T2 - T1) represents the stress-induced hyperthermia.

-

A reduction in this temperature difference indicates an anxiolytic-like effect.

-

-

This compound Administration: 30 mg/kg.[1]

In Vivo Microdialysis for Neurotransmitter Measurement

-

Objective: To measure extracellular levels of dopamine and serotonin in the striatum.

-

Procedure:

-

A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized mouse.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals.

-

Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

This compound Administration: 30 mg/kg, s.c.[1]

In Vivo Glucose Homeostasis Assessment

-

Objective: To assess glucose clearance and insulin sensitivity.

-

Procedure:

-

Mice are fasted overnight.

-

A baseline blood glucose level is measured.

-

This compound or vehicle is administered intraperitoneally (i.p.).

-

Immediately following, a glucose solution (2 g/kg) is administered i.p.

-

Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection.

-

The area under the curve (AUC) for glucose is calculated to determine glucose tolerance.

-

In Vitro Insulin Secretion Assay

-

Objective: To measure the effect of this compound on glucose-stimulated insulin secretion from pancreatic islets.

-

Procedure:

-

Pancreatic islets are isolated from mice or humans.

-

Islets are pre-incubated in a low-glucose medium.

-

Islets are then incubated in media with varying concentrations of glucose (e.g., low, medium, high) in the presence or absence of this compound.

-

After incubation, the supernatant is collected.

-

Insulin concentration in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Experimental Workflow Diagram

References

- 1. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidiabetic Actions of an Estrogen Receptor β Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Antidiabetic actions of an estrogen receptor β selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Four plate test (Aron test) [panlab.com]

WAY-200070: A Comprehensive Technical Guide to a Selective ERβ Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-200070 is a synthetic, non-steroidal small molecule that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Estrogen Receptor β (ERβ). This high selectivity, with a reported 68-fold preference for ERβ over ERα, positions this compound as a valuable pharmacological tool for elucidating the distinct physiological roles of ERβ.[1][2] Furthermore, its potential therapeutic applications in a range of disorders, including anxiety, depression, and metabolic diseases, are areas of active investigation. This technical guide provides a comprehensive overview of this compound, consolidating key data on its receptor binding and functional activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental evaluation workflows.

Data Presentation

Receptor Binding and Functional Activity

The selectivity of this compound for ERβ over ERα is a defining characteristic. The following tables summarize the quantitative data from various in vitro assays.

| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) | Reference |

| IC50 (nM) | 2.3 | 155 | ~67 | [3] |

| EC50 (nM) | 2 | 155 | 77.5 | [1][2] |

Table 1: In Vitro Binding and Functional Potency of this compound. IC50 values represent the concentration of the compound that inhibits 50% of the binding of a radiolabeled ligand, while EC50 values indicate the concentration that produces 50% of the maximal response in a functional assay.

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical rodent models, such as half-life, clearance, volume of distribution, and oral bioavailability, are not extensively reported in publicly available literature. However, studies have indicated that this compound possesses the ability to penetrate the blood-brain barrier.

| Parameter | Species | Value | Reference |

| Brain Penetration | Mouse | Superior to WAY-202779 |

Table 2: Preclinical Pharmacokinetic Profile of this compound. Further studies are required to fully characterize the pharmacokinetic properties of this compound.

Experimental Protocols

Competitive Radioligand Binding Assay for ERβ and ERα

This protocol is adapted from standard procedures for determining the binding affinity of a test compound to estrogen receptors.

Objective: To determine the IC50 value of this compound for ERβ and ERα.

Materials:

-

Full-length recombinant human ERβ and ERα protein

-

[3H]-Estradiol (Radioligand)

-

This compound

-

Binding buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound in the binding buffer.

-

Dilute the recombinant ERβ or ERα protein to a final concentration that provides a sufficient signal-to-noise ratio.

-

Prepare a working solution of [3H]-Estradiol at a concentration close to its Kd for the respective receptor.

-

-

Assay Setup:

-

In a 96-well plate, add the binding buffer, the recombinant receptor protein, and the various concentrations of this compound or vehicle (for total binding) or a saturating concentration of unlabeled estradiol (B170435) (for non-specific binding).

-

Initiate the binding reaction by adding the [3H]-Estradiol solution to all wells.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 16-20 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter plate or charcoal-dextran precipitation.

-

-

Quantification:

-

Add scintillation cocktail to the filters or the supernatant (depending on the separation method).

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

ERβ Nuclear Translocation Assay

This protocol describes a cell-based assay to visualize and quantify the translocation of ERβ from the cytoplasm to the nucleus upon agonist binding.

Objective: To confirm the agonist activity of this compound by observing the translocation of ERβ.

Materials:

-

A suitable cell line expressing ERβ (e.g., U2OS, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Primary antibody against ERβ

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate the ERβ-expressing cells in a suitable format (e.g., 96-well imaging plate) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15 minutes to 4 hours).[4]

-

-

Fixation and Permeabilization:

-

Fix the cells with the fixative solution.

-

Permeabilize the cell membranes with the permeabilization buffer.

-

-

Immunostaining:

-

Block non-specific antibody binding with a suitable blocking buffer.

-

Incubate the cells with the primary antibody against ERβ.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

-

Nuclear Staining and Imaging:

-

Stain the cell nuclei with a nuclear counterstain.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

-

Image Analysis:

-

Quantify the fluorescence intensity of the ERβ signal in the nuclear and cytoplasmic compartments.

-

Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation.

-

Signaling Pathways and Experimental Workflows

This compound-Mediated ERβ Signaling Pathway

Activation of ERβ by this compound initiates a cascade of intracellular events. In the classical genomic pathway, the ligand-receptor complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. Downstream effects include the activation of transcription factors such as c-Fos and CREB (cAMP response element-binding protein), which can modulate the expression of genes involved in neurotransmission and cellular function. This ultimately leads to physiological responses such as increased levels of dopamine (B1211576) and serotonin (B10506) in the brain.[4]

Caption: this compound signaling cascade.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical assessment of a selective ERβ agonist like this compound typically follows a structured workflow. This begins with in vitro characterization to determine binding affinity and functional selectivity. Promising candidates then advance to cell-based assays to confirm their mechanism of action. Finally, in vivo studies in relevant animal models are conducted to evaluate efficacy and safety.

Caption: Preclinical evaluation workflow.

Conclusion

This compound stands out as a potent and highly selective ERβ agonist, making it an indispensable tool for dissecting the specific functions of this estrogen receptor subtype. Its demonstrated efficacy in preclinical models of anxiety, depression, and metabolic disorders highlights its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound, facilitating further investigation into its mechanisms of action and potential clinical applications. Future research should focus on a more detailed characterization of its pharmacokinetic profile to better inform the design of subsequent preclinical and clinical studies.

References

- 1. Antidiabetic Actions of an Estrogen Receptor β Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

WAY-200070: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-200070 is a potent and highly selective synthetic, nonsteroidal agonist for the estrogen receptor beta (ERβ). Its discovery has opened new avenues for therapeutic intervention in a variety of disorders, including anxiety, depression, and metabolic diseases. This document provides a comprehensive technical overview of this compound, detailing its synthesis, biological activity, and the experimental protocols used in its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Discovery and Rationale

This compound was developed as part of a research program to create selective ERβ agonists. The rationale was based on the distinct tissue distribution and physiological roles of the two main estrogen receptors, ERα and ERβ. While ERα activation is associated with classic estrogenic effects in tissues like the uterus and breast, ERβ was found to be expressed in other areas, including the brain, and was hypothesized to mediate different biological responses. The goal was to design a compound that could harness the therapeutic potential of ERβ activation while avoiding the undesirable side effects associated with non-selective estrogen therapies. This compound emerged from the design and synthesis of aryl diphenolic azoles as potent and selective ERβ ligands.

Synthesis of this compound

The synthesis of this compound (7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol) is a multi-step process. The following is a generalized protocol based on standard organic chemistry principles and information from related syntheses.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-4-bromo-6-nitrophenol (B173863)

-

Start with 4-bromophenol.

-

Nitrate the phenol (B47542) at the ortho and para positions using a nitrating agent (e.g., nitric acid in sulfuric acid).

-

Selectively reduce one of the nitro groups to an amine using a reducing agent such as sodium sulfide (B99878) or catalytic hydrogenation, yielding the aminophenol precursor.

Step 2: Condensation with 4-Hydroxybenzaldehyde

-

The synthesized 2-amino-4-bromo-6-nitrophenol is condensed with 4-hydroxybenzaldehyde.

-

This reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid, often with a catalyst, to form a Schiff base intermediate.

Step 3: Cyclization to form the Benzoxazole (B165842) Ring

-

The Schiff base intermediate undergoes oxidative cyclization to form the benzoxazole ring system. This can be achieved using various oxidizing agents.

Step 4: Reduction of the Nitro Group

-

The remaining nitro group on the benzoxazole core is reduced to an amine using a strong reducing agent like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

Step 5: Diazotization and Hydrolysis to the Phenol

-

The resulting amino group is converted to a diazonium salt using sodium nitrite (B80452) in an acidic solution at low temperatures.

-

The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to yield the final product, this compound.

Purification: The final compound is purified using column chromatography or recrystallization to obtain a high-purity solid.

Biological Activity and Quantitative Data

This compound exhibits high selectivity and potency for ERβ. Its biological effects have been characterized in a range of in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Receptor | Value | Reference |

| IC₅₀ | ERβ | 2.3 nM | [1][2] |

| ERα | 155 nM | [3] | |

| EC₅₀ | ERβ | 2 nM | [4] |

| ERα | 155 nM | [4] | |

| Selectivity | ERβ over ERα | 68-fold | [4] |

Table 2: In Vivo Neurochemical Effects of this compound in Mice

| Neurotransmitter | Brain Region | Dose (s.c.) | Effect | Time Course | Reference |

| Dopamine (B1211576) | Striatum | 30 mg/kg | ~50% increase | 90 to 240 min | [5] |

| Serotonin (B10506) (5-HT) | Striatum | 30 mg/kg | ~100% increase | Transient | [5] |

Table 3: Behavioral Effects of this compound in Animal Models

| Animal Model | Species | Dose (s.c.) | Effect | Indication | Reference |

| Tail Suspension Test | Mouse | 30 mg/kg | Reduced immobility time | Antidepressant-like | [5] |

| Four-Plate Test | Mouse | 30 mg/kg | Increased punished crossings | Anxiolytic-like | [5] |

| Stress-Induced Hyperthermia | Mouse | 30 mg/kg | Attenuation of hyperthermic response | Anxiolytic-like | [5] |

Table 4: Antidiabetic Effects of this compound

| Model | Species | Dose | Effect | Reference |

| Isolated Pancreatic β-cells | Mouse | 100 pmol/L | Decreased KATP channel activity | [1] |

| Whole Mouse Islets | Mouse | 100 pmol/L | Enhanced glucose-stimulated insulin (B600854) secretion | [1] |

| Mildly Diabetic Mice | Mouse | 10 mg/kg (single dose) | Improved glucose tolerance | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Neurochemistry Study

Objective: To determine the effect of this compound on dopamine and serotonin levels in the mouse striatum.

Animals: Male C57BL/6J mice.

Procedure:

-

This compound is dissolved in a vehicle solution (e.g., 10% ethanol/90% miglyol).[7]

-

Mice are administered a single subcutaneous (s.c.) injection of this compound (30 mg/kg) or vehicle.[5]

-

At various time points (e.g., 90, 120, 180, 240 minutes) post-injection, animals are euthanized.

-

The striatum is rapidly dissected, frozen in liquid nitrogen, and stored at -80°C.[7]

-

Neurotransmitter levels (dopamine and serotonin) and their metabolites are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Tail Suspension Test

Objective: To assess the antidepressant-like effects of this compound.

Animals: Male mice.

Procedure:

-

Mice are administered this compound (30 mg/kg, s.c.) or vehicle 60 minutes prior to testing.[5]

-

Each mouse is suspended by its tail from a lever using adhesive tape, in a position where it cannot escape or hold on to nearby surfaces.

-

The duration of immobility is recorded over a 6-minute period. A decrease in immobility time is indicative of an antidepressant-like effect.

In Vitro Insulin Secretion Assay

Objective: To evaluate the effect of this compound on glucose-stimulated insulin secretion from pancreatic islets.

Islets: Isolated pancreatic islets from mice or humans.

Procedure:

-

Islets are cultured and then pre-incubated in a low-glucose buffer.

-

Groups of islets are then incubated with varying concentrations of this compound (e.g., 100 pmol/L) in the presence of low (3 mmol/L) and high (8 and 16 mmol/L) glucose concentrations.[1]

-

After incubation, the supernatant is collected, and the amount of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Anxiolytic/Antidepressant Effects

Caption: Proposed signaling pathway of this compound's anxiolytic and antidepressant effects.

Experimental Workflow for In Vivo Behavioral Testing

Caption: General experimental workflow for in vivo behavioral testing of this compound.

Logical Relationship of this compound's Antidiabetic Action

Caption: Logical flow of this compound's mechanism for improving glucose homeostasis.

Conclusion

This compound is a valuable research tool and a promising therapeutic lead. Its high selectivity for ERβ allows for the targeted modulation of this receptor's activity, offering a potential therapeutic window for treating affective disorders and metabolic conditions with a reduced risk of the side effects associated with non-selective estrogens. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. Antidiabetic Actions of an Estrogen Receptor β Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

WAY-200070: An In-Depth Technical Guide on its Role in Serotonergic and Dopaminergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-200070 is a synthetic, non-steroidal, and highly selective agonist for Estrogen Receptor β (ERβ). Its engagement with ERβ initiates a cascade of molecular events that indirectly modulate serotonergic and dopaminergic neurotransmission, demonstrating potential as a novel therapeutic agent for affective disorders. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its binding affinity, functional activity, and its subsequent effects on serotonin (B10506) and dopamine (B1211576) systems. Detailed experimental protocols and signaling pathways are presented to facilitate further research and development in this area.

Introduction

This compound has emerged as a significant research tool for elucidating the role of ERβ in the central nervous system. Unlike direct-acting serotonergic or dopaminergic agents, this compound's mechanism of action is contingent on its high-affinity binding to ERβ, a nuclear hormone receptor that functions as a ligand-activated transcription factor. This interaction triggers downstream genomic and non-genomic signaling pathways that ultimately influence the synthesis and release of key neurotransmitters implicated in mood and behavior. This guide will delve into the core mechanisms and experimental evidence defining the neuropharmacological profile of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinities, functional potencies, and its in vivo effects on neurotransmitter levels and behavior.

Table 1: Receptor Binding Affinity and Functional Activity of this compound

| Parameter | Receptor | Value | Reference |

| IC₅₀ | ERβ | 2.3 nM | [1][2] |

| ERα | 155 nM | [3][4] | |

| EC₅₀ | ERβ | 2 nM | [4][5] |

| ERα | 155 nM | [4][5] | |

| Selectivity | ERβ over ERα | 68-fold | [4][5] |

Table 2: In Vivo Effects of this compound on Neurotransmitter Levels

| Neurotransmitter | Brain Region | Dosage | % Change from Baseline (Mean) | Duration of Effect | Animal Model | Reference |

| Dopamine | Striatum | 30 mg/kg, s.c. | ~50% increase | 90 to 240 minutes | Wild-type mice | [6][7][8] |

| Serotonin (5-HT) | Striatum | 30 mg/kg, s.c. | ~100% increase | Transient | Wild-type mice | [6][7][8] |

Table 3: Behavioral Effects of this compound

| Behavioral Test | Parameter Measured | Dosage | Effect | Animal Model | Reference |

| Tail Suspension Test | Immobility Time | 30 mg/kg, s.c. | Reduced | Mice | [1][6][7][8] |

| Four-Plate Test | Number of Punished Crossings | 30 mg/kg | Increased | Mice | [6][7][8] |

Signaling Pathways and Mechanisms of Action

The effects of this compound on serotonergic and dopaminergic neurotransmission are orchestrated through the activation of ERβ, which can influence gene expression and intracellular signaling cascades.

Serotonergic System Modulation

Activation of ERβ by this compound has been shown to upregulate the expression of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis[9][10][11]. This genomic effect leads to an increased capacity for serotonin production in serotonergic neurons. Specifically, ERβ can directly interact with an estrogen response element (ERE) half-site in the promoter region of the TPH2 gene, the isoform predominantly found in the brain[12].

Dopaminergic System Modulation

The mechanism by which this compound increases dopamine levels is less direct and may involve multiple pathways. Estrogen receptors have been shown to influence the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, though the specific role of ERβ in this process is still under investigation[13][14]. Additionally, ERβ activation can trigger rapid, non-genomic signaling cascades involving kinases such as p21-activated kinase (PAK) and extracellular signal-regulated kinase (ERK1/2)[15]. These pathways are known to modulate synaptic plasticity and may influence dopamine release.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Estrogen receptor beta regulates the expression of tryptophan-hydroxylase 2 mRNA within serotonergic neurons of the rat dorsal raphe nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrogen receptor beta regulates the expression of tryptophan-hydroxylase 2 mRNA within serotonergic neurons of the rat dorsal raphe nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estrogen receptor-beta regulates tryptophan hydroxylase-1 expression in the murine midbrain raphe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estrogen receptor-β regulates human tryptophan hydroxylase-2 through an estrogen response element in the 5' untranslated region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sex differences in the regulation of tyrosine hydroxylase gene transcription by estrogen in the locus coeruleus of TH9-LacZ transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Post-transcriptional Regulation of Tyrosine Hydroxylase Expression in Adrenal Medulla and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estrogen Receptor β Activity Modulates Synaptic Signaling and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]

The Transcriptomic Footprint of WAY-200070: A Technical Guide to its Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-200070 is a potent and highly selective non-steroidal agonist for Estrogen Receptor Beta (ERβ), a critical nuclear hormone receptor involved in a myriad of physiological processes. Its selectivity for ERβ over ERα (68-fold) has positioned it as a valuable tool for dissecting the specific roles of ERβ signaling and as a potential therapeutic agent with a reduced risk of ERα-mediated side effects.[1] This technical guide provides an in-depth analysis of the effects of this compound on gene expression, drawing from published research on its mechanism of action and studies of analogous selective ERβ agonists. The document outlines the core signaling pathways, presents quantitative data on gene regulation in relevant biological contexts, and provides detailed experimental methodologies for researchers seeking to investigate its transcriptomic effects.

Core Mechanism of Action: ERβ-Mediated Gene Regulation

This compound exerts its effects on gene expression through the classical nuclear receptor signaling pathway. Upon binding to ERβ in the cytoplasm, this compound induces a conformational change in the receptor, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.[2][3][4] In the nucleus, the activated ERβ-ligand complex dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This binding event recruits co-activators or co-repressors to the transcriptional machinery, ultimately leading to the up- or down-regulation of gene expression. One of the well-documented downstream effects of this compound is the induction of c-fos, an immediate early gene and a marker of neuronal activation.[2][4]

Quantitative Effects on Gene Expression

While comprehensive, publicly available microarray or RNA-sequencing data specifically for this compound is limited, studies on other selective ERβ agonists provide significant insights into the classes of genes regulated by this pathway.

Repression of Pro-inflammatory Genes

Research has demonstrated that selective ERβ agonists can exert anti-inflammatory effects by repressing the transcription of pro-inflammatory genes. In a study using human osteosarcoma U2OS cells expressing ERβ, treatment with ERβ-selective compounds significantly reduced the activation of several inflammatory genes induced by Tumor Necrosis Factor-alpha (TNF-α).

Table 1: Repression of TNF-α-Induced Pro-inflammatory Genes by Selective ERβ Agonists

| Gene Symbol | Gene Name | Function | Fold Change (TNF-α vs. Control) | Fold Change (TNF-α + ERβ Agonist vs. TNF-α) |

| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | ↑ | ↓ |

| IL-6 | Interleukin 6 | Pro-inflammatory cytokine | ↑ | ↓ |

| CSF2 | Colony Stimulating Factor 2 | Pro-inflammatory cytokine | ↑ | ↓ |

| CXCL8 | C-X-C Motif Chemokine Ligand 8 | Chemoattractant | ↑ | ↓ |

| CCL2 | C-C Motif Chemokine Ligand 2 | Chemoattractant | ↑ | ↓ |

Note: This table is a representative summary based on findings for selective ERβ agonists and is intended to illustrate the expected anti-inflammatory gene expression profile.

Regulation of Genes in the Central Nervous System

In the hippocampus, a brain region critical for learning and memory, long-term treatment with the selective ERβ agonist diarylpropionitrile (DPN) has been shown to modify the transcriptome. These changes are believed to underlie the observed improvements in cognitive function.

Table 2: Representative Gene Expression Changes in the Hippocampus with a Selective ERβ Agonist (DPN)

| Gene Symbol | Gene Name | Putative Function in CNS | Regulation by ERβ Agonist |

| Bdnf | Brain-Derived Neurotrophic Factor | Neuronal survival and plasticity | ↑ |

| Ntrk2 | Neurotrophic Receptor Tyrosine Kinase 2 | Receptor for BDNF | ↑ |

| Arc | Activity-Regulated Cytoskeleton-Associated Protein | Synaptic plasticity | ↑ |

| Homer1 | Homer Scaffold Protein 1 | Synaptic function | ↑ |

| Gad1 | Glutamate Decarboxylase 1 | GABA synthesis | ↑ |

Note: This table is based on data from studies using DPN, another selective ERβ agonist, and represents the potential gene expression changes in the central nervous system that could be induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on gene expression, based on standard practices and protocols from related studies.

In Vitro Cell Culture and Treatment

Objective: To determine the direct effect of this compound on gene expression in a specific cell line.

Protocol:

-

Cell Culture: Culture cells of interest (e.g., neuronal cell line, cancer cell line) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. For studies involving estrogen receptors, it is crucial to use phenol (B47542) red-free medium and charcoal-stripped FBS to eliminate confounding estrogenic effects.

-

Plating: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to the desired final concentrations. A vehicle control (DMSO alone) must be included in all experiments.

-

Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 24 hours) to allow for changes in gene expression.

-

RNA Extraction: Following incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity (e.g., using an Agilent Bioanalyzer).

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

Objective: To quantify the expression of specific target genes.

Protocol:

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Primer Design: Design and validate primers specific to the genes of interest and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Reaction: Prepare a qPCR reaction mix containing cDNA, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Thermocycling: Perform the qPCR reaction in a real-time PCR machine using an appropriate cycling protocol (denaturation, annealing, extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the housekeeping gene. Calculate the relative fold change in gene expression using the ΔΔCt method.

Global Gene Expression Profiling: RNA-Sequencing (RNA-Seq)

Objective: To obtain a comprehensive, unbiased profile of the transcriptome in response to this compound.

Protocol:

-

Library Preparation: Following RNA extraction and quality control, prepare RNA-Seq libraries. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).

-

Data Analysis Pipeline:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated between the this compound-treated and vehicle control groups.

-

Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound.

-

Conclusion

This compound, as a selective ERβ agonist, holds significant promise for therapeutic applications where the modulation of ERβ-mediated gene expression is desirable. While direct, large-scale transcriptomic data for this specific compound is emerging, the known mechanisms of ERβ signaling and data from analogous compounds provide a strong framework for understanding its effects on gene expression. The methodologies outlined in this guide offer a robust starting point for researchers to further elucidate the precise transcriptomic footprint of this compound in various biological systems. Future research employing high-throughput sequencing technologies will undoubtedly provide a more comprehensive understanding of the gene networks regulated by this potent and selective molecule.

References

- 1. Long-Term Estrogen Receptor Beta Agonist Treatment Modifies the Hippocampal Transcriptome in Middle-Aged Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-200070: A Technical Guide to its Estrogen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of WAY-200070 for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This compound is a selective ERβ agonist, a characteristic that has driven its investigation for various therapeutic applications. This document summarizes the quantitative binding data, details the experimental protocols used to determine these values, and illustrates the associated cellular signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits a strong and selective binding affinity for ERβ over ERα. The inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) values from key studies are presented below. The IC50 values represent the concentration of this compound required to displace 50% of a radiolabeled ligand from the receptor, indicating binding affinity. The EC50 values represent the concentration required to elicit a half-maximal response in a cell-based transactivation assay, indicating functional potency.

| Parameter | ERα | ERβ | Selectivity (ERα IC50 / ERβ IC50) | Reference |

| IC50 | 155 nM | 2.3 nM | ~68-fold | [1] |

| EC50 | 314 nM | 31 nM | ~10-fold |

The data clearly demonstrates that this compound is significantly more potent in binding to and activating ERβ compared to ERα.

Experimental Protocols

The binding affinity and functional activity of this compound for estrogen receptors have been determined primarily through two types of in vitro assays: competitive radioligand binding assays and cell-based reporter gene transactivation assays.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the IC50 value of this compound for ERα and ERβ.

Materials:

-

Receptors: Full-length human recombinant ERα and ERβ.

-

Radioligand: [³H]-17β-estradiol.

-

Test Compound: this compound.

-

Assay Buffer (TEG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4.[2]

-

Separation Medium: Hydroxylapatite slurry.

-

Scintillation Fluid.

-

96-well plates.

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the desired concentration range (e.g., 1 x 10⁻¹¹ M to 3 x 10⁻⁴ M).[3]

-

Prepare a working solution of [³H]-17β-estradiol at a final concentration of 0.5-1.0 nM in assay buffer.[3]

-

Prepare a suspension of ERα or ERβ in assay buffer to provide 50-100 µg of total protein per well.[3]

-

-

Assay Incubation:

-

To each well of a 96-well plate, add the assay buffer, the appropriate concentration of this compound, the [³H]-17β-estradiol solution, and the receptor preparation.

-

The total assay volume is typically 0.5 mL.[3]

-

Incubate the plates at 4°C for 16-20 hours to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Add a hydroxylapatite slurry to each well to bind the receptor-ligand complexes.

-

Wash the wells multiple times with cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-17β-estradiol against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[2]

-

Cell-Based Reporter Gene Transactivation Assay

This assay measures the functional consequence of ligand binding, specifically the activation of gene transcription by the estrogen receptor.

Objective: To determine the EC50 value of this compound for ERα and ERβ.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells or other suitable host cells.

-

Expression Plasmids: Plasmids encoding the ligand-binding domain of human ERα or ERβ fused to a GAL4 DNA-binding domain.

-

Reporter Plasmid: A plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

Transfection Reagent.

-

Cell Culture Medium.

-

Test Compound: this compound.

-

Luciferase Assay Reagent.

Methodology:

-

Cell Culture and Transfection:

-

Culture CHO cells in appropriate medium.

-

Co-transfect the cells with the appropriate ER expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

Plate the transfected cells in 96-well plates and allow them to recover.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the transfected cells with the different concentrations of this compound.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells to release the luciferase enzyme.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability if necessary.

-

Plot the normalized luciferase activity against the log concentration of this compound.

-

Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal luciferase response, using non-linear regression analysis.

-

Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of WAY-200070

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-200070 is a potent and highly selective non-steroidal agonist for the estrogen receptor β (ERβ).[1][2] Extensive preclinical research has demonstrated its potential as a novel therapeutic agent for affective disorders, such as anxiety and depression, and has also suggested possible applications in the management of diabetes. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing core mechanisms of action.

Pharmacodynamics

The primary mechanism of action of this compound is its selective agonism of ERβ. This selectivity is a key feature, as it minimizes the uterotrophic and other side effects associated with non-selective estrogen receptor modulation.

Receptor Binding and Activation

This compound exhibits a 68-fold greater selectivity for ERβ over ERα.[1][2] Upon binding, it induces the translocation of ERβ from the cytoplasm to the nucleus, a critical step in initiating its downstream effects.[1][3] This nuclear translocation has been observed as early as 15 minutes post-administration in murine models.[1][3] Following nuclear translocation, an increase in c-fos activation is observed at 4 hours, indicating neuronal activation.[1][3] The specificity of these actions has been confirmed in ERβ knockout mice, where the effects of this compound are absent.[3]

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) | Reference |

| EC50 | 2 nM | 155 nM | 77.5 | [1] |

| IC50 | 2.3 nM | 155 nM | 67.4 | [4] |

Effects on Neurotransmitter Systems

This compound has been shown to modulate key neurotransmitter systems implicated in mood regulation. In wild-type mice, a 30 mg/kg subcutaneous dose resulted in:

-

A delayed, approximately 50% increase in striatal dopamine (B1211576) levels, which was sustained for 90 to 240 minutes.[1][3]

-

A transient and delayed increase of approximately 100% in serotonin (B10506) (5-HT) levels.[1][3]

These neurochemical alterations are believed to underlie the observed behavioral effects of the compound.

Behavioral Effects

In preclinical models, this compound has demonstrated both anxiolytic and antidepressant-like properties.

-

Anxiolytic Activity: In the four-plate test, this compound (30 mg/kg) increased the number of punished crossings, a behavior indicative of reduced anxiety.[1][3]

-

Antidepressant Activity: In the tail suspension test, a 30 mg/kg dose of this compound reduced the immobility time in mice, suggesting an antidepressant-like effect.[1][3]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice (30 mg/kg, s.c.)

| Effect | Brain Region/Test | Magnitude of Effect | Time Course | Reference |

| ERβ Nuclear Translocation | Striatum | - | Within 15 minutes | [1][3] |

| c-fos Activation | Striatum | - | 4 hours post-administration | [1][3] |

| Dopamine Increase | Striatum | ~50% | 90-240 minutes | [1][3] |

| Serotonin Increase | Striatum | ~100% (transient) | Delayed | [1][3] |

| Anxiolytic-like Effect | Four-Plate Test | Increased punished crossings | - | [1][3] |

| Antidepressant-like Effect | Tail Suspension Test | Reduced immobility time | - | [1][3] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including oral bioavailability, plasma half-life, Cmax, Tmax, clearance rate, and volume of distribution, are not extensively reported in the publicly available scientific literature. One study has noted its "superior brain penetration" in comparison to a similar compound, though specific brain-to-plasma ratios were not provided.[5] The lack of comprehensive pharmacokinetic data is a notable gap in the current understanding of this compound.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The binding of this compound to ERβ initiates a cascade of events leading to its observed neurochemical and behavioral effects.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for assessing the in vivo effects of this compound in a murine model.

Detailed Experimental Protocols

Four-Plate Test for Anxiolytic Activity

This test evaluates the anxiolytic potential of a compound by measuring the suppression of exploratory behavior by a mild foot shock.[6][7][8]

-

Apparatus: A square chamber with a floor composed of four identical metal plates.

-

Procedure: a. A mouse is placed in the chamber and allowed to explore. b. Each time the mouse crosses from one plate to another, a mild, brief electric shock is delivered to the plates. c. The number of punished crossings is recorded over a 60-second period.

-

Data Analysis: An increase in the number of punished crossings after drug administration, compared to a vehicle control group, is indicative of an anxiolytic effect.

-

Control Experiment: A hot-plate test should be conducted to ensure that the observed effects are not due to alterations in pain sensitivity.[8]

c-fos Immunohistochemistry for Neuronal Activation

This method is used to map neuronal activation following the administration of this compound.[9][10]

-

Animal Perfusion and Tissue Collection: Two to four hours after subcutaneous administration of this compound or vehicle, mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% formaldehyde (B43269) in PBS. Brains are then removed, post-fixed overnight in 4% formaldehyde, and cryoprotected in a 20-30% sucrose (B13894) solution.

-

Tissue Sectioning: Coronal brain sections (e.g., 40 µm) are cut on a cryostat.

-

Immunostaining: a. Free-floating sections are rinsed in PBS. b. Endogenous peroxidase activity is quenched with 0.3% H2O2. c. Sections are blocked in a solution containing normal serum (e.g., donkey serum) and Triton X-100 in PBS. d. Sections are incubated overnight with a primary antibody against c-fos (e.g., rabbit anti-c-fos). e. After rinsing, sections are incubated with a biotinylated secondary antibody (e.g., biotinylated donkey anti-rabbit). f. Sections are then incubated with an avidin-biotin-peroxidase complex (ABC).

-

Visualization and Analysis: The c-fos positive nuclei are visualized by incubating the sections in a solution containing 3,3'-diaminobenzidine (B165653) (DAB) and hydrogen peroxide. The number of c-fos positive cells in specific brain regions is then quantified using microscopy and image analysis software.

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.[11][12][13][14][15]

-

Surgical Implantation of Microdialysis Probe: Mice are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., the striatum). A microdialysis probe is later inserted through the guide cannula.

-

Microdialysis Procedure: a. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min). b. Following a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution.

-

Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Changes in neurotransmitter levels following the administration of this compound are expressed as a percentage of the baseline levels.

Nuclear Translocation Assay

This cell-based assay is used to visualize and quantify the movement of ERβ from the cytoplasm to the nucleus upon ligand binding.[4][16][17][18]

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid encoding for ERβ tagged with a fluorescent protein (e.g., Green Fluorescent Protein - GFP).

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.

-

Fluorescence Microscopy: The subcellular localization of the GFP-ERβ fusion protein is visualized using a high-content imaging system or a fluorescence microscope.

-

Image Analysis and Quantification: Image analysis software is used to quantify the fluorescence intensity in the nucleus and cytoplasm of individual cells. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of nuclear translocation.

Conclusion

This compound is a selective ERβ agonist with demonstrated pharmacodynamic effects on key neurotransmitter systems and corresponding anxiolytic and antidepressant-like behaviors in preclinical models. Its mechanism of action involves the nuclear translocation of ERβ and subsequent neuronal activation. While its pharmacodynamic profile is well-characterized, a comprehensive understanding of its pharmacokinetic properties remains a critical area for future investigation to fully assess its therapeutic potential. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and other novel ERβ-targeting compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Four plate test (Aron test) [panlab.com]

- 7. researchgate.net [researchgate.net]

- 8. The four-plates test: anxiolytic or analgesic paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2.5. c‐Fos immunohistochemistry [bio-protocol.org]

- 10. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 12. amuzainc.com [amuzainc.com]

- 13. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 14. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 16. The nuclear translocation assay for intracellular protein-protein interactions and its application to the Bcr coiled-coil domain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. innoprot.com [innoprot.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

WAY-200070: A Selective Estrogen Receptor β Agonist and its Therapeutic Potential

A Technical Guide for Drug Development Professionals

Introduction: WAY-200070 is a synthetic, nonsteroidal, and highly selective agonist for Estrogen Receptor β (ERβ).[1] Unlike endogenous estrogens which activate both ERα and ERβ, this compound's selectivity allows for the targeted investigation and potential therapeutic exploitation of the ERβ signaling pathway while avoiding the classical estrogenic effects mediated by ERα, such as those on the uterus or hypothalamic-pituitary-gonadal axis.[1] Preclinical research has identified this compound as a promising candidate for several therapeutic areas, primarily focusing on affective disorders and metabolic diseases. This document provides an in-depth overview of its mechanism of action, preclinical efficacy, and the experimental basis for its potential applications.

Pharmacological Profile

This compound demonstrates a strong binding affinity and high selectivity for ERβ over ERα. This selectivity is the foundation of its targeted therapeutic profile, minimizing off-target effects associated with ERα activation.[1][2]

Table 1: Pharmacological and Pharmacokinetic Properties of this compound

| Parameter | Value | Receptor/Condition | Source |

|---|---|---|---|

| IC₅₀ | 2.0 - 3.0 nM | Estrogen Receptor β (ERβ) | [1][2][3] |

| IC₅₀ | 155 - 260 nM | Estrogen Receptor α (ERα) | [1][2][3] |

| Selectivity | ~68-fold | ERβ over ERα | [1][2] |

| Brain Penetration | Confirmed | In vivo studies |[3] |

Potential Therapeutic Application: Anxiolytic and Antidepressant

A significant body of preclinical evidence suggests that positive modulation of ERβ function by this compound could offer a novel treatment for affective disorders.[4] The compound has demonstrated both anxiolytic-like and antidepressant-like effects in various rodent models.[4][5]

Mechanism of Action

The anxiolytic and antidepressant effects of this compound are primarily attributed to its ability to modulate key neurotransmitter systems.[1] Upon administration, this compound binds to and activates ERβ, causing the receptor to translocate from the cytosol to the nucleus within minutes.[4][5] This nuclear translocation initiates downstream genomic effects, including the activation of the proto-oncogene c-fos, which occurs several hours later.[4] These actions ultimately lead to an enhancement of serotonergic and dopaminergic neurotransmission.[1][4] Specifically, activation of ERβ is linked to increased activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis.[6] The anxiolytic effects may also involve the activation of AMPA receptors.[7]

Preclinical Efficacy Data

This compound has shown efficacy in multiple behavioral paradigms relevant to anxiety and depression. The effects are absent in ERβ knockout (KO) mice, confirming the target specificity of the compound.[4][5]

Table 2: Summary of Preclinical Neuropharmacological Effects

| Model/Assay | Species | Dose (s.c.) | Key Finding | Source |

|---|---|---|---|---|

| Tail Suspension Test | Mouse | 30 mg/kg | Reduced immobility time (antidepressant-like effect). | [4][8] |

| Four-Plate Test | Mouse | 30 mg/kg | Increased punished crossings (anxiolytic-like effect). | [4][5] |

| Stress-Induced Hyperthermia | Mouse | 30 mg/kg | Attenuated hyperthermic response (anxiolytic-like effect). | [4][5] |

| Open-Field & Elevated Plus Maze | Rat | 2 mg/kg (7 days) | Decreased anxiety-like behaviors. | [6] |

| Microdialysis (Striatum) | Mouse | 30 mg/kg | ~50% increase in dopamine; ~100% increase in serotonin. |[4][5] |

Experimental Protocols

The following outlines a typical workflow for evaluating the anxiolytic and antidepressant properties of this compound in rodents.

Methodology: In Vivo Behavioral and Neurochemical Studies

-

Subjects: Male wild-type (C57BL/6), ERβ knockout (ERβKO), and ERα knockout (ERαKO) mice are used to determine receptor specificity.[8]

-

Drug Preparation: this compound is dissolved in a vehicle solution, for example, 10% ethanol and 90% miglyol.[8]

-

Administration: The compound or vehicle is administered subcutaneously (s.c.) at a volume of 10 mL/kg body weight. Doses typically range from 3 to 30 mg/kg.[4][8]

-

Behavioral Assays:

-

Four-Plate Test: Conducted to assess anxiolytic effects by measuring the number of crossings between electrified plates.

-

Stress-Induced Hyperthermia: Anxiolytic activity is indicated by the attenuation of the stress-induced rise in body temperature.[4][5]

-

Tail Suspension Test: A common test for antidepressant-like activity, where a reduction in immobility time is the key endpoint.[4][8]

-

-

Neurochemical Analysis: For dopamine and serotonin measurement, animals are administered this compound (30 mg/kg, s.c.). After a specific time course (e.g., 90 to 240 minutes), striatal tissue is collected for analysis via microdialysis or HPLC to quantify neurotransmitter levels.[4][5]

Potential Therapeutic Application: Type 2 Diabetes

Emerging research indicates that ERβ is an important regulator of pancreatic β-cell function and glucose homeostasis.[9][10] this compound has demonstrated significant antidiabetic actions in preclinical models, suggesting its potential as a novel treatment for Type 2 Diabetes.[9]

Mechanism of Action

In pancreatic β-cells, this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS).[9][11] The proposed mechanism involves the activation of ERβ, which leads to the closure of ATP-sensitive potassium (K-ATP) channels.[9][11] This channel closure causes depolarization of the cell membrane, promoting the influx of extracellular calcium (Ca²⁺). The resulting increase in intracellular Ca²⁺ concentration triggers the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin.[11] Importantly, this effect is glucose-dependent, meaning this compound enhances insulin secretion primarily in the presence of stimulatory glucose concentrations, potentially reducing the risk of hypoglycemia.[9][10] Long-term treatment has also been shown to increase pancreatic β-cell mass.[9]

Preclinical Efficacy Data

This compound has been evaluated both in vitro using isolated pancreatic islets and in vivo in normal and diabetic mouse models.

Table 3: Summary of Preclinical Antidiabetic Effects

| Model/Assay | Species/System | Dose/Concentration | Key Finding | Source |

|---|---|---|---|---|

| GSIS Assay | Mouse Islets | 100 pM | Enhanced insulin secretion at 8 & 16 mM glucose. | [9][11] |

| GSIS Assay | Human Islets | 100 nM | Dose-dependent enhancement of insulin secretion. | [9][11] |

| Glucose Tolerance Test | C57BL/6 Mice | 10 mg/kg (14 days) | Improved glucose sensitivity and increased in vivo insulin release. | [9][10] |

| Diabetic Model | STZ-induced Diabetic Mice | (Not specified) | Improved plasma insulin, glucose tolerance, and regenerated β-cell mass. | [9] |

| Diabetic Model | db/db Mice | (Not specified) | Restored first-phase insulin secretion and enhanced β-cell mass. |[9] |

Experimental Protocols

The evaluation of antidiabetic potential involves both in vitro islet studies and in vivo metabolic assessments.

Methodology: In Vitro and In Vivo Antidiabetic Studies

-

In Vitro Islet Studies:

-

Islet Isolation: Pancreatic islets are isolated from mice or human donors.

-

Treatment: Islets are incubated with varying concentrations of this compound (e.g., 100 pM to 100 nM) in the presence of low (e.g., 3 mM) and high (e.g., 8-16 mM) glucose.[9]

-

Insulin Measurement: Insulin secreted into the media is quantified by ELISA.[9]

-

Mechanism Studies: Techniques like patch-clamp can be used to measure K-ATP channel activity and calcium imaging to assess intracellular Ca²⁺ oscillations.[9][11]

-

-

In Vivo Animal Studies:

-

Animal Models: Normal C57BL/6 mice, streptozotocin (B1681764) (STZ)-induced diabetic mice, or genetic models like db/db mice are used.[9]

-

Administration: For acute studies, this compound is administered intraperitoneally (i.p.) along with a glucose challenge. For chronic studies, daily administration (e.g., for 14 days) is performed.[9][10]

-

Intraperitoneal Glucose Tolerance Test (IPGTT): After fasting, mice are given an i.p. glucose bolus. Blood glucose is measured at various time points (0, 15, 30, 60, 120 min) to assess glucose clearance. Plasma insulin levels are also measured to evaluate the insulin response.[9]

-

Histology: At the end of the study, pancreata are collected for immunohistochemical analysis to quantify β-cell mass and islet size.[9]

-

Other Potential Therapeutic Applications

The selective activation of ERβ by this compound suggests its utility in other areas where this receptor plays a key role.

-

Cognition Enhancement: this compound has been shown to regulate hippocampal synaptic plasticity and improve memory in animal models.[3] It increases the expression of key synaptic proteins such as PSD-95 and synaptophysin.[3]

-

Oncology: In in vitro models of breast cancer, ERβ activation can have anti-proliferative effects. This compound was shown to augment the efficacy of tamoxifen, suggesting a potential role as an adjunct therapy.[1][12]

-

Photoaging: ERβ has been identified as a novel therapeutic target for photoaging, presenting a potential dermatological application for selective agonists like this compound.[3]

Conclusion and Future Directions

This compound is a powerful research tool and a promising therapeutic candidate that leverages the selective activation of Estrogen Receptor β. Its robust preclinical profile in models of anxiety, depression, and type 2 diabetes provides a strong rationale for further development. The compound's high selectivity for ERβ over ERα is a key advantage, potentially leading to a favorable safety profile by avoiding unwanted ERα-mediated estrogenic side effects. Future research should focus on comprehensive IND-enabling studies, including advanced pharmacokinetics, toxicology, and formulation development, to pave the way for clinical evaluation in these areas of significant unmet medical need.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | ERβ agonist | Probechem Biochemicals [probechem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Estrogen Receptors Modulation of Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Antidiabetic Actions of an Estrogen Receptor β Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Estrogen Receptor β Agonist WAY-200070: A Technical Overview of its Preclinical Efficacy in Anxiety and Depression Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-200070 is a potent and selective non-steroidal agonist for the estrogen receptor β (ERβ). Emerging preclinical evidence has highlighted its potential as a novel therapeutic agent for anxiety and depression. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its pharmacological effects in established rodent models of anxiolytic and antidepressant activity. The data presented herein is primarily derived from seminal studies, including Hughes et al., 2008, which have laid the groundwork for understanding the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its effects through selective agonism of Estrogen Receptor β (ERβ). Upon binding, it is understood to initiate a cascade of downstream signaling events that modulate neurotransmitter systems critically involved in mood and affect regulation, namely the serotonergic and dopaminergic systems. The activation of ERβ by this compound has been shown to lead to an increase in the synthesis and release of both serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) in key brain regions.[1][2] This modulation of monoaminergic neurotransmission is believed to be the primary driver of its anxiolytic and antidepressant-like properties.

Signaling Pathway of this compound

References

WAY-200070 for Breast Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary